molecular formula C9H6FNO2 B3186634 4-Cyano-2-fluorophenylacetic acid CAS No. 1261791-33-6

4-Cyano-2-fluorophenylacetic acid

Cat. No.: B3186634
CAS No.: 1261791-33-6
M. Wt: 179.15
InChI Key: VDBHEZPYTTTZRP-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorophenylacetic acid is an organic molecule with the chemical formula C₉H₆FNO₂. It is a derivative of phenylacetic acid, a naturally occurring compound found in some plants and honey. The compound features a benzene ring with a cyano group (C≡N) at the 4th position, a fluorine atom at the 2nd position, and a carboxylic acid group (COOH) attached to the alpha carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Cyano-2-fluorophenylacetic acid can be synthesized using methods similar to those used for phenylacetic acid derivatives. One potential synthetic route involves acylation reactions or multistep organic synthesis involving fluorination and nitrile introduction steps. The specific reaction conditions and reagents used in these steps can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom at the 2nd position on the benzene ring.

    Nitrile Introduction: Addition of the cyano group at the 4th position.

    Acylation: Formation of the carboxylic acid group attached to the alpha carbon.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis likely follows similar protocols to those used for other phenylacetic acid derivatives. These methods typically involve large-scale organic synthesis techniques, including the use of appropriate catalysts and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-fluorophenylacetic acid undergoes various chemical reactions, including:

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Decarboxylation: Under specific conditions, the carboxylic acid group might undergo decarboxylation to form a corresponding hydrocarbon.

    Substitution Reactions: The presence of the cyano and fluorine groups can influence the molecule’s reactivity in substitution reactions.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Decarboxylation: Requires heat and sometimes a catalyst to facilitate the removal of the carboxyl group.

    Substitution Reactions: May involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products

    Esters: Formed from esterification reactions.

    Hydrocarbons: Resulting from decarboxylation.

    Substituted Derivatives: Products of substitution reactions involving the cyano and fluorine groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be used in the development of pharmaceuticals due to its functional groups that can participate in biological processes.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The specific mechanism of action for 4-Cyano-2-fluorophenylacetic acid is not well-documented. its functional groups suggest it could interact with various molecular targets and pathways. The cyano group is known for its electron-withdrawing nature, which can influence the reactivity of the molecule. The carboxylic acid group can form salts and hydrogen bonds, potentially affecting the compound’s interactions with biological molecules. The fluorine atom introduces a slight negative charge density, further influencing the molecule’s reactivity and interactions.

Comparison with Similar Compounds

4-Cyano-2-fluorophenylacetic acid can be compared with other phenylacetic acid derivatives, such as:

    Phenylacetic Acid: The parent compound, naturally occurring in some plants and honey.

    2-Fluorophenylacetic Acid: Similar structure but lacks the cyano group.

    4-Cyanophenylacetic Acid: Similar structure but lacks the fluorine atom.

The presence of both the cyano and fluorine groups in this compound makes it unique, potentially offering distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

2-(4-cyano-2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-8-3-6(5-11)1-2-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHEZPYTTTZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261791-33-6
Record name 2-(4-cyano-2-fluorophenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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